1,2-Dichloro-3,4,5-trinitrobenzene
Description
Contextualization within Halogenated Nitroaromatic Compounds Research
Halogenated nitroaromatic compounds are widely utilized as intermediates in the synthesis of a range of industrial products such as dyes, polymers, pesticides, and explosives. mdpi.comnih.gov The presence of electron-withdrawing nitro groups and halogens on the aromatic ring gives these compounds unique chemical properties, making them resistant to oxidative degradation but also subjects of interest for bioremediation studies. researchgate.net Research in this area is driven by the need to understand their environmental impact and to develop methods for their safe degradation. mdpi.comannualreviews.org The market for halogenated nitroaromatic compounds is substantial and expected to grow, indicating their continued importance in industrial applications. mdpi.com
Significance in Contemporary Organic Synthesis and Reaction Mechanism Studies
In contemporary organic synthesis, the goal is to construct complex organic compounds from simpler ones through chemical reactions. openaccessjournals.com This field is guided by principles of selectivity and yield to create novel molecules for various applications, including pharmaceuticals and materials science. openaccessjournals.commdpi.com
2,4-Dichloro-1,3,5-trinitrobenzene (B162450) is a valuable compound for studying reaction mechanisms due to its high reactivity. The electron-withdrawing nature of its three nitro groups makes the benzene (B151609) ring highly susceptible to nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity allows for the synthesis of a variety of derivatives. For instance, it reacts with hydrazine (B178648) hydrate (B1144303) to form compounds like 3-chloro-1-hydrazino-2,4,6-trinitrobenzene. The study of these reactions provides insights into the fundamental principles of organic chemistry. openaccessjournals.com
Chemical and Physical Properties
The properties of 2,4-dichloro-1,3,5-trinitrobenzene are well-documented.
| Property | Value |
| Molecular Formula | C₆HCl₂N₃O₆ |
| Molecular Weight | 281.99 g/mol |
| Density | 1.894 g/cm³ |
| Boiling Point | 380°C at 760 mmHg |
| Melting Point | 92-93°C |
| CAS Number | 1630-09-7 |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. |
| Table 1: Physicochemical Properties of 2,4-Dichloro-1,3,5-trinitrobenzene nih.gov |
Synthesis and Reactions
The synthesis of 2,4-dichloro-1,3,5-trinitrobenzene typically involves the nitration of m-dichlorobenzene. However, this process can lead to the formation of byproducts, such as 1,5-dinitro-2,3,4-trichlorobenzene, which necessitates purification steps like column chromatography and recrystallization to achieve high purity.
The chemical reactivity of 2,4-dichloro-1,3,5-trinitrobenzene is characterized by:
Nucleophilic Substitution: The chlorine atoms can be readily substituted by nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using various reducing agents.
These reactions make it a versatile intermediate in the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28260-62-0 |
|---|---|
Molecular Formula |
C6HCl2N3O6 |
Molecular Weight |
281.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C6HCl2N3O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H |
InChI Key |
DKQWDCUXFIJOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4 Dichloro 1,3,5 Trinitrobenzene
Synthetic Pathways Starting from Dichlorinated Precursors
The most direct conceptual approach to synthesizing 1,2-Dichloro-3,4,5-trinitrobenzene is through the electrophilic nitration of a dichlorobenzene precursor. However, the directing effects of the two chlorine atoms on the aromatic ring heavily influence the position of incoming nitro groups, making the synthesis of the 3,4,5-trinitro isomer complex.
Nitration of 1,2-Dichlorobenzene
The direct nitration of 1,2-dichlorobenzene (also known as ortho-dichlorobenzene) is a primary route for producing various dichloronitrobenzene isomers. The chlorine atoms are ortho-, para-directing but deactivating substituents. This means that electrophilic substitution is slower than on benzene (B151609) and occurs preferentially at positions 4 and 5 (para to one chlorine and ortho to the other) and positions 3 and 6 (ortho to one chlorine).
Initial nitration of 1,2-dichlorobenzene with mixed acid primarily yields a mixture of 1,2-dichloro-4-nitrobenzene (major product, ~90%) and 1,2-dichloro-3-nitrobenzene (minor product, ~10%) chemicalbook.com. Pushing the reaction conditions to introduce a second nitro group leads to the formation of 1,2-dichloro-4,5-dinitrobenzene (B1583372) chemicalbook.com. Further nitration to achieve the 3,4,5-trinitro substitution pattern is exceptionally difficult due to the severe deactivation of the ring by the two chlorine atoms and two existing nitro groups. The synthesis of this compound via this direct, multi-step nitration route is not commonly reported in the literature, suggesting that it is either extremely low-yielding or requires exceptionally harsh conditions that may lead to decomposition.
In the nitration of dichlorobenzenes, a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is standard. Sulfuric acid, being the stronger acid, protonates nitric acid, which then eliminates a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active agent in electrophilic aromatic nitration.
The ratio and concentration of the acids are critical. For the initial mononitration of 1,2-dichlorobenzene, a typical mixed acid might consist of 31% nitric acid and 62% sulfuric acid google.com. To introduce subsequent nitro groups, more forcing conditions are required, such as using fuming nitric acid or oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃), which increases the concentration of the nitronium ion.
Control of temperature is crucial for both yield and isomer selectivity. The initial mononitration of 1,2-dichlorobenzene is typically conducted at temperatures between 35°C and 70°C chemicalbook.comgoogle.com. Higher temperatures favor faster reaction rates but can also lead to the formation of undesired byproducts and reduced selectivity. For subsequent nitrations, such as the dinitration to 1,2-dichloro-4,5-dinitrobenzene, temperatures may be elevated to around 100°C for several hours in the presence of a stronger nitrating agent like sulfuric acid with sulfur trioxide chemicalbook.com. Achieving the trinitro- product would theoretically require even more extreme temperatures and prolonged reaction times, increasing the risk of oxidative degradation of the aromatic ring.
Table 1: Representative Conditions for Nitration of Dichlorobenzene Derivatives
| Starting Material | Reagent System | Temperature (°C) | Product(s) | Yield |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | HNO₃/H₂SO₄ | 35 - 60 | 1,2-Dichloro-4-nitrobenzene & 1,2-Dichloro-3-nitrobenzene | High (isomer mix) |
| 1,2-Dichlorobenzene | HNO₃/H₂SO₄/SO₃ | 100 | 1,2-Dichloro-4,5-dinitrobenzene | 46% |
| 1,4-Dichlorobenzene | HNO₃/H₂SO₄ | 30 - 35 | 1,4-Dichloro-2-nitrobenzene | 97-98% |
Alternative Synthetic Routes: Exploration of Other Starting Materials
Given the challenges of direct nitration, alternative pathways starting from different precursors are often more viable for synthesizing highly substituted, sterically hindered molecules like this compound.
A more plausible synthetic strategy involves starting with an aniline derivative where the amino group can be used to control the substitution pattern before being replaced. For instance, a potential route could begin with a dichloro-nitroaniline. The amino group is a strong activating, ortho-, para-director, which can facilitate further nitration. Following the introduction of the required nitro groups, the amino group (-NH₂) can be converted into a diazonium salt (-N₂⁺) and subsequently replaced with a chlorine atom via the Sandmeyer reaction wikipedia.org.
A hypothetical pathway could start from 2,3-dichloro-4-nitroaniline . The synthesis would proceed as follows:
Dinitration: Introduction of two additional nitro groups onto the 2,3-dichloro-4-nitroaniline ring. The strong activating effect of the amino group would direct these substitutions, although achieving the precise 5,6-dinitro (relative to the amino group) placement would be challenging.
Diazotization: The resulting 2,3-dichloro-4,5,6-trinitroaniline would then be treated with nitrous acid (generated from NaNO₂ and a strong acid) to form the corresponding diazonium salt.
Sandmeyer Reaction: The diazonium salt would be treated with a copper(I) chloride (CuCl) catalyst to replace the diazonium group with a chlorine atom, yielding the target molecule, this compound. The Sandmeyer reaction is a well-established method for introducing halogens onto an aromatic ring in positions that are not easily accessible through direct electrophilic halogenation wikipedia.orgnih.gov.
Other precursors could also be considered. For example, starting with a compound that already contains some of the nitro groups in the desired positions could be advantageous. A molecule like 1,2-dichloro-4,5-dinitrobenzene could potentially be a substrate for a final nitration step under extremely harsh conditions, although this remains a speculative route with likely low yields chemicalbook.comresearchgate.net. Another approach could involve the nitration of 3,5-dichloroanisole (B44140), where the methoxy (B1213986) group activates the ring, followed by chlorination and demethylation steps, though this pathway is more commonly associated with the synthesis of other isomers like TATB redalyc.org. The specific synthesis of the 1,2-dichloro-3,4,5-trinitro isomer via these routes is not well-documented.
Byproduct Formation and Mitigation Strategies in Synthetic Protocols
The synthesis of polysubstituted aromatic compounds like 2,4-dichloro-1,3,5-trinitrobenzene (B162450) is often accompanied by the formation of various byproducts. These arise from competing side reactions, and their minimization is crucial for achieving high purity and yield of the desired product. Effective mitigation and purification strategies are therefore integral to the synthetic protocol.
Analysis of Over-nitration and Chlorination Side Reactions
During the synthesis of 2,4-dichloro-1,3,5-trinitrobenzene, which typically involves the nitration of a dichlorinated benzene precursor, several side reactions can occur. The primary challenges are controlling the regioselectivity and the extent of the reaction.
Over-nitration: The introduction of nitro groups onto the aromatic ring is a strongly exothermic process byjus.com. If reaction conditions are not carefully controlled, over-nitration can occur, leading to the formation of compounds with more than the desired number of nitro groups.
Isomer Formation: The directing effects of the chlorine and nitro substituents on the benzene ring guide the position of incoming electrophiles. However, alternative isomers can still form as minor byproducts. For instance, the nitration of 1,3-dinitrobenzene (B52904) yields 1,3,5-trinitrobenzene (B165232) as the main product, but other isomers can form under harsh conditions rsc.orgrsc.org.
Competing Chlorination: In certain nitrating media, particularly those involving oleum and hydrochloric acid, chlorination can compete with nitration. Studies on the nitration of chlorodinitrobenzenes have shown that under high temperatures (e.g., 130 °C), a dichlorodinitrobenzene can be formed alongside the expected chlorotrinitrobenzene, indicating a competing chlorination or rearrangement process rsc.orgrsc.org.
Oxidation Byproducts: Nitration processes can also lead to the formation of oxidation byproducts, such as nitrophenolic compounds, which are acidic impurities that must be removed during purification google.com.
Mitigation of these side reactions involves precise control over reaction parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts. For example, a patented method for synthesizing 2,4-dichloronitrobenzene from m-dichlorobenzene emphasizes controlling the temperature between 20-33 °C and using specific molar ratios of nitric and sulfuric acid to reduce byproduct formation and achieve a crude product purity of over 99% google.com.
Advanced Purification Techniques: Chromatography and Recrystallization for High Purity
Achieving high purity of 2,4-dichloro-1,3,5-trinitrobenzene requires a multi-step purification process to remove unreacted starting materials, catalysts, and various byproducts.
Initially, the crude product is often washed with an alkaline solution, such as aqueous ammonia (B1221849) or caustic soda, to neutralize and extract acidic impurities like nitro-phenolic compounds google.com. This is a common industrial practice for purifying nitrated aromatics google.com.
Recrystallization is a fundamental technique used for the purification of impure solid compounds emu.edu.trsavemyexams.com. The process involves dissolving the crude product in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at cooler temperatures emu.edu.tr. As the solution cools, the pure product crystallizes, leaving impurities dissolved in the solvent savemyexams.com. For similar polychlorinated nitroaromatic compounds, solvents like ethanol (B145695) have been effectively used for recrystallization orgsyn.org.
Chromatography offers a more advanced method for achieving very high purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of nitrated aromatic compounds and can also be used for preparative-scale purification energetic-materials.org.cn. A specific HPLC method was developed for the purity analysis of a related isomer, 1,3-dichloro-2,4,6-trinitrobenzene, and its common impurities. This method provides a template for the conditions that could be adapted for 2,4-dichloro-1,3,5-trinitrobenzene.
The table below summarizes the optimal HPLC conditions reported for a similar compound, which could serve as a starting point for purifying 2,4-dichloro-1,3,5-trinitrobenzene energetic-materials.org.cn.
| Parameter | Condition |
|---|---|
| Chromatographic Column | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile (B52724)/Water (55:45 v/v) |
| Flow Rate | 1.2 mL·min⁻¹ |
| Column Temperature | 25 ℃ |
| UV Detection Wavelength | 240 nm |
| Injection Volume | 10 μL |
Mechanistic Investigations of 2,4-Dichloro-1,3,5-trinitrobenzene Formation
The formation of 2,4-dichloro-1,3,5-trinitrobenzene proceeds through an electrophilic aromatic substitution (SEAr) mechanism, a cornerstone of aromatic chemistry.
Detailed Electrophilic Aromatic Substitution Mechanisms
The SEAr mechanism for nitration involves a two-step process msu.eduwikipedia.org.
Generation and Attack of the Electrophile : The reaction begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid uomustansiriyah.edu.iqyoutube.com. The aromatic ring, acting as a nucleophile, then attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex wikipedia.orgbyjus.commasterorganicchemistry.com. This initial attack is the slow, rate-determining step of the reaction msu.edumasterorganicchemistry.com.
Restoration of Aromaticity : In the second, faster step, a weak base (such as HSO₄⁻ or water) removes a proton from the sp³-hybridized carbon atom of the arenium ion byjus.com. This restores the stable aromatic π-system and yields the final nitroaromatic product wikipedia.orgyoutube.com.
The specific substitution pattern of 2,4-dichloro-1,3,5-trinitrobenzene is dictated by the directing effects of the substituents already present on the aromatic ring.
Chlorine (Cl) : Chlorine is an electron-withdrawing group due to its inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene quora.com. However, due to resonance effects involving its lone pairs, it directs incoming electrophiles to the ortho and para positions.
Nitro Group (NO₂) : The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It is strongly deactivating and acts as a meta-director wikipedia.org.
A plausible synthetic route would involve the sequential nitration of a precursor like 1,3-dichlorobenzene (B1664543). The two chlorine atoms at positions 1 and 3 would direct the first nitro group to position 4, 6, or 2 (all equivalent ortho/para positions). Subsequent nitrations would be directed by the combined influence of the chlorine atoms and the existing nitro group(s), requiring harsh conditions to overcome the ring's deactivation.
Kinetic Studies of Formation Reactions
Kinetic studies of electrophilic aromatic nitration reveal the significant impact of substituents on reaction rates. The formation of the arenium ion is almost always the rate-limiting step nih.gov.
The presence of multiple electron-withdrawing groups (two chlorine atoms and two nitro groups prior to the final nitration step) makes the benzene ring extremely electron-deficient. This deactivation significantly slows the rate of electrophilic attack wikipedia.org. Consequently, the synthesis of 2,4-dichloro-1,3,5-trinitrobenzene requires forcing conditions, such as the use of fuming sulfuric acid (oleum) and elevated temperatures, to achieve a reasonable reaction rate rsc.orgrsc.org.
Kinetic data from related compounds illustrate this deactivating effect. For example, the introduction of a single nitro group into a chlorobenzene (B131634) molecule results in a 1600-fold deceleration of the subsequent nitration reaction when using nitric acid researchgate.net. The rate of nitration is highly dependent on the acidity of the medium, which influences the concentration of the active electrophile, the nitronium ion researchgate.net.
The table below summarizes the relative reactivity and directing effects of the substituents involved in the synthesis.
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Advanced Reactivity and Reaction Mechanisms of 2,4 Dichloro 1,3,5 Trinitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloro-1,3,5-trinitrobenzene (B162450)
The presence of multiple strongly electron-withdrawing nitro groups makes the aromatic ring of 2,4-dichloro-1,3,5-trinitrobenzene highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity is in contrast to typical aromatic compounds, which usually undergo electrophilic substitution. libretexts.org The SNAr reactions of this compound proceed via a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The stability of this intermediate is a key factor in the facility of these reactions. libretexts.org
Aminolysis Reactions: Kinetic and Mechanistic Insights
Aminolysis, the reaction with amines, is a characteristic SNAr reaction of activated aryl halides like 2,4-dichloro-1,3,5-trinitrobenzene. These reactions are synthetically useful and have been studied to understand the intricacies of the SNAr mechanism.
Substitution of Chlorine Atoms by Amines
In reactions with primary and secondary amines, one of the chlorine atoms of 2,4-dichloro-1,3,5-trinitrobenzene is displaced. For instance, in acetonitrile (B52724) at room temperature, reactions with various amines lead to the monosubstituted product with high yields. scienceopen.com With an excess of the amine and under reflux conditions, a second substitution, this time of a nitro group, can occur. scienceopen.com The reactivity of the chlorine atoms is significantly enhanced by the presence of the three nitro groups, which activate the ring towards nucleophilic attack. libretexts.orglibretexts.org
Role of Nucleophile Structure and Solvent Effects on Reaction Kinetics
The rate of aminolysis is influenced by both the structure of the nucleophilic amine and the solvent. More basic and less sterically hindered amines generally exhibit higher reactivity. For example, piperidine, pyrroline, dimethylamine, and methylamine (B109427) have been identified as highly reactive nucleophiles in both mono- and disubstitution reactions of similar dichlorodinitrobenzene isomers. scienceopen.com The solvent plays a crucial role in stabilizing the charged intermediates and transition states. Polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide (B87167) (DMSO), are effective in promoting these reactions. scienceopen.comscielo.br
Intermediate Complex (Meisenheimer Complex) Formation and Characterization
The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged intermediate resulting from the addition of the nucleophile to the aromatic ring. youtube.comwikipedia.orgnih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. libretexts.orgyoutube.com For 2,4-dichloro-1,3,5-trinitrobenzene, the attack of an amine at a chlorine-bearing carbon leads to a tetrahedral intermediate, which is a specific type of Meisenheimer complex. libretexts.org These complexes can sometimes be stable enough to be isolated and characterized, particularly with strong electron-withdrawing groups and certain nucleophiles. wikipedia.orgnih.gov Spectroscopic techniques like NMR and UV-Vis are instrumental in detecting and characterizing these transient species. wikipedia.orgresearchgate.net
Catalysis in Nucleophilic Substitution Pathways (e.g., General Acid Catalysis)
While not extensively detailed for 2,4-dichloro-1,3,5-trinitrobenzene specifically, SNAr reactions can be subject to catalysis. For example, in related systems, general acid catalysis can facilitate the departure of the leaving group. This type of catalysis would involve the protonation of the leaving group in the transition state, making it a better leaving group and thus accelerating the reaction.
Hydroxide-Mediated Reactions and Phenol Formation
The reaction of 2,4-dichloro-1,3,5-trinitrobenzene with hydroxide (B78521) ions is another example of nucleophilic aromatic substitution. In a manner analogous to aminolysis, a hydroxide ion can attack one of the chlorine-substituted carbons, leading to the formation of a chlorodinitrophenol upon displacement of a chloride ion. libretexts.org
In related dichlorodinitrobenzene systems, the reaction with hydroxide can be complex. For instance, with 1,2-dichloro-4,5-dinitrobenzene (B1583372), the reaction with aqueous hydroxide leads to the displacement of a nitro group to form 2-nitro-4,5-dichlorophenol. scielo.brresearchgate.net At higher hydroxide concentrations, a stable dihydroxy Meisenheimer complex is formed, which reverts to the starting material upon acidification. scielo.brresearchgate.netscielo.br The formation of Meisenheimer complexes is a key feature of these hydroxide-mediated reactions, and their stability can influence the final product distribution. scielo.brresearchgate.net
Reduction Reactions of Nitro Groups
The nitro groups of 2,4-dichloro-1,3,5-trinitrobenzene are readily reduced to various other nitrogen-containing functional groups. This transformation is a cornerstone of nitroaromatic chemistry.
The reduction of a nitro group to an amino group is a multi-step process that proceeds through several stable intermediates. The typical reduction pathway is as follows:
Nitro (NO₂) → Nitroso (NO) → Hydroxylamine (B1172632) (NHOH) → Amine (NH₂)
Controlling the reaction conditions and the reducing agent can allow for the isolation of these intermediates. mdpi.comnih.gov For example, milder reducing agents or specific catalytic systems are often employed to stop the reduction at the hydroxylamine stage. mdpi.comnih.govwikipedia.org The complete reduction leads to the formation of products such as 2,4-dichloro-1,3,5-triaminobenzene.
A wide array of reagents and catalytic systems can be employed to reduce the nitro groups on aromatic rings. The choice of method depends on the desired product (amine vs. intermediate) and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com
Table 1: Common Reducing Agents for Aromatic Nitro Groups
| Reagent/System | Description | Selectivity Notes |
| Catalytic Hydrogenation | ||
| H₂ / Pd/C | A very common and efficient method for complete reduction to amines. commonorganicchemistry.com | Highly effective but can also reduce other functional groups like alkenes or dehalogenate the ring. commonorganicchemistry.com |
| H₂ / Raney Nickel | An alternative catalyst for hydrogenation, often used when dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com | Generally less prone to causing dehalogenation of aryl chlorides compared to Pd/C. commonorganicchemistry.com |
| H₂ / Platinum(IV) oxide | A powerful hydrogenation catalyst. wikipedia.org | Effective for complete reduction. |
| Metal Reductants (in Acid) | ||
| Iron (Fe) / HCl or Acetic Acid | A classic, cost-effective method for reducing nitro groups to amines. commonorganicchemistry.com | Often shows good chemoselectivity, leaving other reducible groups intact. commonorganicchemistry.com |
| Tin (Sn) / HCl | Historically used, effective for complete reduction. | Less common now due to the generation of tin-based waste. |
| Zinc (Zn) / Acid or NH₄Cl | Can be used for complete reduction to amines or, with ammonium (B1175870) chloride, can favor hydroxylamine formation. wikipedia.orgcommonorganicchemistry.com | Reaction outcome is dependent on pH and conditions. wikipedia.org |
| Other Reagents | ||
| Sodium Borohydride (NaBH₄) | Generally not reactive enough on its own but can be activated with transition metal catalysts (e.g., Ni(PPh₃)₄). jsynthchem.com | The combination allows for reduction under milder conditions. jsynthchem.com |
| Sodium Sulfide (Na₂S) | Can be used for the selective reduction of one nitro group in a polynitro compound. commonorganicchemistry.comorgsyn.org | Useful for partial reduction; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |
| Hydrazine (B178648) (N₂H₄) | Often used with a catalyst (e.g., Raney Ni, Rh on carbon) for transfer hydrogenation. mdpi.comwikipedia.org | Can be used to selectively form hydroxylamines at low temperatures. wikipedia.org |
Other Transformative Reactions
Beyond substitution and reduction, the reactivity of 2,4-dichloro-1,3,5-trinitrobenzene allows for other transformations. The resulting amino-substituted compounds can undergo further reactions typical of anilines, such as diazotization, to create a new range of derivatives. The combination of halogen and nitro/amino functionalities makes it a versatile building block in the synthesis of more complex molecules. clockss.org
Information regarding the chemical compound 1,2-Dichloro-3,4,5-trinitrobenzene is not available in the public domain.
Extensive research has revealed a significant lack of accessible scientific literature and data pertaining to the chemical compound This compound . As a result, an article detailing its specific reactivity and reaction mechanisms cannot be generated at this time.
Furthermore, it has been noted that the provided article outline corresponds to a different, more extensively documented isomer, 2,4-Dichloro-1,3,5-trinitrobenzene . The specific placement of substituent groups on the benzene (B151609) ring fundamentally alters the chemical properties and reactivity of a compound. Therefore, information regarding 2,4-Dichloro-1,3,5-trinitrobenzene cannot be used to accurately describe this compound.
To provide a comprehensive and scientifically accurate article, detailed research findings on the specified compound are necessary. Without available data on the electrophilic and radical reactions of this compound, the generation of the requested content is not possible while adhering to the required standards of accuracy and professional integrity.
Derivatives of 2,4 Dichloro 1,3,5 Trinitrobenzene and Their Synthetic Utility
Synthesis of Substituted Nitroaromatic Compounds
The electron-withdrawing nature of the three nitro groups highly activates the benzene (B151609) ring for nucleophilic attack, facilitating the substitution of the chloro groups.
2,4-Dichloro-1,3,5-trinitrobenzene (B162450) undergoes nucleophilic substitution reactions with hydrazine (B178648) hydrate (B1144303). These reactions can yield different products depending on the conditions. For instance, studies have shown the formation of derivatives like 3-chloro-1-hydrazino-2,4,6-trinitrobenzene. The reaction of various hydrazine derivatives with halogenated nitroaromatics is a common strategy for creating new molecules. For example, the reaction of 4-nitrophenyl hydrazine with dichlorobenzaldehydes under acid-catalyzed conditions proceeds efficiently to form the corresponding hydrazones. discoveryjournals.org Microwave-assisted synthesis has also proven effective for producing hydrazine derivatives in high yields and with significantly shorter reaction times. jlu.edu.cn
The chloro substituents on the trinitrobenzene ring can be replaced by amino groups through amination reactions. This process can lead to the formation of compounds such as 2,4-diamino-1,3,5-trinitrobenzene. A more extensively studied and industrially significant amination process involves a related compound, 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netscielo.br The synthesis of aminonitroaromatic compounds is of great interest, and various methods have been developed. For instance, 3,5-dichloro-2,4,6-trinitrobenzenamine has been synthesized from 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) by reacting it with 2-amino-2-methylpropane, followed by deprotection with trifluoroacetic acid. sciengine.com
Precursor in the Synthesis of Energetic Materials (e.g., TATB)
While not a direct precursor in the most common route, the chemistry of chlorinated trinitrobenzenes is central to the synthesis of the highly insensitive and thermally stable explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). The industrial production of TATB typically starts with 1,3,5-trichlorobenzene (B151690) (TCB). researchgate.netscielo.br
The established industrial synthesis of TATB, often referred to as the Benziger process, begins with the nitration of 1,3,5-trichlorobenzene (TCB). researchgate.netlabpartnering.org This reaction is conducted under harsh conditions using a strong nitrating mixture of nitric acid and sulfuric acid at elevated temperatures to produce the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB). drdo.gov.inepa.gov This step is hazardous and requires precise control. drdo.gov.in Alternative routes to TCTNB have been explored, such as treating 3,5-dichloro-2,4,6-trinitroanisole with thionyl chloride and dimethylformamide. prepchem.comresearchgate.net
Table 1: Synthesis of TCTNB from TCB
| Starting Material | Reagents | Key Conditions | Product |
|---|
This table summarizes the conventional Benziger process for TCTNB synthesis. drdo.gov.inosti.gov
The second stage of the Benziger process involves the amination of TCTNB to form TATB. researchgate.netdrdo.gov.in This reaction is typically carried out by bubbling gaseous ammonia (B1221849) through a solution of TCTNB in a solvent like toluene (B28343) under pressure and at high temperatures (around 150°C). labpartnering.orgdrdo.gov.inosti.gov The chlorine atoms on the TCTNB molecule are substituted by amino groups to yield the final TATB product. researchgate.netepa.gov The yield of TATB from this process is approximately 85%. drdo.gov.in The properties of the resulting TATB are highly dependent on reaction parameters such as temperature, agitation, and the rate of ammonia feeding. drdo.gov.in
Table 2: Synthesis of TATB from TCTNB
| Starting Material | Reagents | Solvent | Key Conditions | Product |
|---|
This table outlines the amination step in the production of TATB. researchgate.netdrdo.gov.inosti.gov
Newer synthetic strategies aim to avoid the harsh conditions and chlorinated precursors. One such method involves the vicarious nucleophilic substitution (VNS) of hydrogen on picramide using aminating agents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). osti.govwikipedia.org
Design and Synthesis of Novel Polycyclic Energetic Materials Derived from Trinitrobenzene Frameworks
The fundamental trinitrobenzene structure serves as a building block for designing more complex, high-performance energetic materials. Research in this area focuses on creating polycyclic structures to enhance density and thermal stability. researchgate.netnih.gov
One design strategy involves linking energetic heterocyclic rings, such as triazoles or azetidines, to an aromatic core. nih.gov For example, activated halogenated benzenes like 1-fluoro-2,4,6-trinitrobenzene (B1194986) can react with other energetic moieties to form larger polycyclic compounds. nih.gov The goal is to develop materials that balance high energy density with low sensitivity to stimuli like impact and friction. nih.govmdpi.com
Researchers are exploring methods to construct fused polycyclic frameworks, which can then be modified through strategies like amino oxidation or the creation of host-guest inclusion complexes. nih.gov These approaches aim to produce next-generation energetic materials with superior comprehensive performance compared to traditional explosives like RDX and heat-resistant explosives like HNS. nih.govnih.gov The synthesis of these complex molecules often involves multi-step processes and requires careful control over reaction conditions to achieve the desired polycyclic structures with good stability. nih.govdtic.mil
Spectroscopic and Structural Analysis of 1,2-Dichloro-3,4,5-trinitrobenzene Currently Unavailable
Following a comprehensive search of scientific databases and literature, specific experimental spectroscopic data for the chemical compound This compound is not available. Detailed experimental values for ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy could not be located for this specific isomer.
The user's request for an article focusing solely on the spectroscopic and structural elucidation of "this compound" with a strict adherence to a specified outline cannot be fulfilled without this essential data. Generating content on this topic without scientifically verified spectral information would be speculative and would not meet the required standards of accuracy and authoritativeness.
While data is available for other isomers, such as 2,4-dichloro-1,3,5-trinitrobenzene and various dinitro- and trinitro- substituted benzenes, the explicit instruction to focus solely on this compound prevents the inclusion of information from these related but structurally distinct compounds.
Therefore, the requested article, including data tables and detailed research findings for the specified sections and subsections, cannot be generated at this time.
Spectroscopic and Structural Elucidation of 2,4 Dichloro 1,3,5 Trinitrobenzene and Its Adducts
UV-Vis Spectroscopy: Electronic Transitions and Charge Transfer Complex Studies
Spectrophotometric Investigation of Molecular Charge Transfer Complexes
Molecular charge-transfer (CT) complexes are formed through the interaction of electron-donating and electron-accepting molecules. In the context of 2,4-dichloro-1,3,5-trinitrobenzene (B162450), the electron-deficient aromatic ring, substituted with multiple nitro groups, renders it a potent electron acceptor. The formation of CT complexes with various electron donors can be investigated using UV-Vis spectrophotometry, which typically reveals the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components. This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
For illustrative purposes, the table below presents typical data that would be determined in a spectrophotometric investigation of charge-transfer complexes.
| Donor | Solvent | λmax (nm) of CT band | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Association Constant (KCT) (L mol-1) |
| Donor A | Dichloromethane | Data not available | Data not available | Data not available |
| Donor B | Chloroform | Data not available | Data not available | Data not available |
| Donor C | Carbon Tetrachloride | Data not available | Data not available | Data not available |
Note: The data in this table is representative and not based on experimental results for 2,4-dichloro-1,3,5-trinitrobenzene due to the lack of available literature.
Observation of Meisenheimer Complex Absorptions
Meisenheimer complexes are σ-adducts formed by the nucleophilic attack on an electron-deficient aromatic ring. The high electrophilicity of 2,4-dichloro-1,3,5-trinitrobenzene, due to the presence of three nitro groups, makes it a prime substrate for the formation of such complexes. The formation of Meisenheimer complexes is often accompanied by the development of intense colors, which can be characterized by distinct absorption bands in the visible region of the electromagnetic spectrum.
Detailed spectrophotometric studies on the formation and absorption characteristics of Meisenheimer complexes derived specifically from 2,4-dichloro-1,3,5-trinitrobenzene are not extensively documented in the available literature. However, research on closely related compounds, such as 1,3,5-trinitrobenzene (B165232) and other chlorinated nitroaromatics, provides a strong basis for predicting the behavior of 2,4-dichloro-1,3,5-trinitrobenzene. For instance, the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions has been shown to form colored Meisenheimer adducts. It is expected that the addition of nucleophiles, such as alkoxides, amines, or carbanions, to 2,4-dichloro-1,3,5-trinitrobenzene would lead to the formation of anionic σ-complexes with characteristic visible absorption spectra.
The table below illustrates the type of data that would be collected from a spectrophotometric study of Meisenheimer complexes.
| Nucleophile | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methoxide | Methanol | Data not available | Data not available |
| Ethoxide | Ethanol (B145695) | Data not available | Data not available |
| Piperidine | DMSO | Data not available | Data not available |
Note: The data in this table is for illustrative purposes and does not represent published experimental findings for 2,4-dichloro-1,3,5-trinitrobenzene.
X-ray Crystallography: Solid-State Structure and Molecular Conformation
Crystal Structure Determination
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a complete, peer-reviewed publication detailing the single-crystal X-ray diffraction study of 2,4-dichloro-1,3,5-trinitrobenzene. While the PubChem database provides computed properties and indicates the availability of crystal structure data from SpringerMaterials, the specific experimental crystallographic parameters are not directly accessible in the public domain. uni.lu
For a complete understanding of the solid-state structure, a full crystallographic analysis would be required. This would involve growing a single crystal of suitable quality and analyzing it using an X-ray diffractometer. The resulting data would allow for the determination of the unit cell dimensions, space group, and the precise atomic coordinates of the molecule.
The table below is intended to show the kind of crystallographic data that would be obtained from such a study.
| Parameter | Value |
| Chemical Formula | C₆HCl₂N₃O₆ |
| Formula Weight | 281.99 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Note: The data in this table is not available from the searched literature and is presented for illustrative purposes.
Analysis of Intermolecular Interactions and Crystal Packing
In the absence of a determined crystal structure for 2,4-dichloro-1,3,5-trinitrobenzene, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, based on the known crystal structures of related halogenated nitroaromatic compounds, several types of non-covalent interactions can be anticipated to play a crucial role in the solid-state assembly of this molecule.
These interactions would likely include:
Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with the oxygen atoms of the nitro groups of neighboring molecules (C-Cl···O interactions).
π-π Stacking: The electron-deficient aromatic rings may engage in π-π stacking interactions, although these might be offset due to electrostatic repulsion between the rings.
C-H···O Hydrogen Bonding: The single aromatic hydrogen atom can participate in weak hydrogen bonding with the oxygen atoms of the nitro groups.
The interplay of these various weak interactions would dictate the final crystal packing motif, influencing physical properties such as density and melting point. A detailed analysis would require the precise geometric parameters obtained from an X-ray crystal structure determination.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 2,4-Dichloro-1,3,5-trinitrobenzene (B162450) and its Analogues
The conventional synthesis of 2,4-dichloro-1,3,5-trinitrobenzene involves the nitration of m-dichlorobenzene. This process, while established, can lead to the formation of byproducts, necessitating purification steps to achieve the desired product quality. Future research is increasingly focused on developing more refined and efficient synthetic routes.
One promising avenue is the exploration of alternative nitrating agents and reaction conditions to enhance selectivity and yield. For instance, modifications in the molar ratio of nitric acid and sulfuric acid, as well as precise temperature control, have been shown to significantly improve the purity and yield of related compounds like 2,4-dichloronitrobenzene. google.com Similar strategies could be adapted for the synthesis of the trinitro derivative.
Furthermore, the synthesis of analogues of 2,4-dichloro-1,3,5-trinitrobenzene is an active area of research. For example, the synthesis of 1,5-dichloro-2,4-dinitrobenzene from m-dichlorobenzene using potassium nitrate (B79036) in sulfuric acid highlights alternative approaches to functionalizing the benzene (B151609) ring. orgsyn.org The development of methods for producing related compounds, such as the high-explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) from 3,5-dichloroanisole (B44140), showcases the potential for creating valuable materials from structurally similar precursors. google.comscielo.br These alternative routes often provide milder reaction conditions and can lead to higher purity products. google.com
Advanced Catalyst Design for Selective Transformations
The reactivity of 2,4-dichloro-1,3,5-trinitrobenzene is characterized by the presence of both chloro and nitro functional groups, making it amenable to a variety of chemical transformations. The electron-withdrawing nature of the three nitro groups activates the chlorine atoms towards nucleophilic substitution, while the nitro groups themselves can be reduced to amino groups. Designing advanced catalysts to control the selectivity of these transformations is a critical area of ongoing research.
For nucleophilic substitution reactions, catalysts can be designed to favor the substitution of one or both chlorine atoms, allowing for the synthesis of a wide range of derivatives. In the context of nitro group reduction, the development of chemoselective catalysts is paramount. Such catalysts would allow for the selective reduction of one or more nitro groups without affecting the chlorine atoms, or vice versa. This level of control is essential for synthesizing complex molecules with precisely defined structures and properties.
While specific advanced catalysts for 2,4-dichloro-1,3,5-trinitrobenzene are not extensively documented in publicly available literature, the principles of catalyst design for similar nitroaromatic compounds are well-established. Research into iron-catalyzed chlorination and the use of phase-transfer catalysts in nucleophilic substitution reactions of other aromatic compounds provide a foundation for developing bespoke catalysts for 2,4-dichloro-1,3,5-trinitrobenzene. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. researchgate.net This can be particularly useful for predicting the regioselectivity of nucleophilic substitution on the 2,4-dichloro-1,3,5-trinitrobenzene ring or for forecasting the efficiency of different reducing agents for the nitro groups. By considering a multitude of molecular and electronic descriptors, these models can provide insights that are not immediately obvious from traditional chemical intuition. nih.gov
Exploration of 2,4-Dichloro-1,3,5-trinitrobenzene as a Building Block for Advanced Materials
The chemical architecture of 2,4-dichloro-1,3,5-trinitrobenzene, with its multiple reactive sites, makes it an excellent building block for the synthesis of advanced materials. Its primary use is in the production of high-energy materials and explosives. The presence of three nitro groups contributes to its energetic nature, while the two chlorine atoms serve as handles for further chemical modification.
A significant application is its potential role as a precursor in the synthesis of thermally stable explosives like 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). scielo.br Although TATB is typically synthesized from other starting materials, the structural similarity suggests that routes involving derivatives of 2,4-dichloro-1,3,5-trinitrobenzene could be explored. The substitution of the chlorine atoms with amino groups would lead to the formation of highly stable, insensitive high explosives, which are sought after for applications where safety is a primary concern. scielo.br
Beyond explosives, the reactivity of 2,4-dichloro-1,3,5-trinitrobenzene can be harnessed to create a variety of other advanced materials. For example, its derivatives could be used in the synthesis of novel polymers with high thermal stability or specific electronic properties. The ability to introduce different functional groups through nucleophilic substitution of the chlorine atoms opens up a vast chemical space for the design of new materials with tailored functionalities.
Compound Information
Below are tables detailing the properties of 2,4-Dichloro-1,3,5-trinitrobenzene and a list of other compounds mentioned in this article.
Table 1: Physical and Chemical Properties of 2,4-Dichloro-1,3,5-trinitrobenzene
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-1,3,5-trinitrobenzene | nih.gov |
| CAS Number | 1630-09-7 | nih.gov |
| Molecular Formula | C₆HCl₂N₃O₆ | |
| Molecular Weight | 281.99 g/mol | |
| Appearance | Not specified | |
| Density | 1.894 g/cm³ | |
| Melting Point | 92-93 °C (for a related byproduct) | |
| Boiling Point | 380 °C | |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone |
Q & A
Q. What in vitro models are suitable for assessing the compound’s ecotoxicological impact, given structural similarities to persistent pollutants?
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
